![molecular formula C16H19NO3S B12869791 2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one CAS No. 827024-01-1](/img/structure/B12869791.png)
2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1-(1-tosyl-1H-pyrrol-2-yl)propan-1-one is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a tosyl group attached to a pyrrole ring, which is further connected to a propanone moiety with two methyl groups at the second carbon position.
Méthodes De Préparation
The synthesis of 2,2-Dimethyl-1-(1-tosyl-1H-pyrrol-2-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrrole derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Propanone Moiety: The final step involves the alkylation of the pyrrole ring with a suitable alkylating agent, such as 2-bromo-2-methylpropan-1-one, under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
2,2-Dimethyl-1-(1-tosyl-1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding alcohol and sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
2,2-Dimethyl-1-(1-tosyl-1H-pyrrol-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates for treating diseases such as cancer, inflammation, and infections.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It is employed in studies to understand the biological activities and mechanisms of action of pyrrole derivatives.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1-(1-tosyl-1H-pyrrol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling pathways involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular functions such as proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-1-(1-tosyl-1H-pyrrol-2-yl)propan-1-one can be compared with other similar compounds, such as:
2,2-Dimethyl-1-(1H-pyrrol-2-yl)propan-1-one: Lacks the tosyl group, which may result in different biological activities and reactivity.
1-(1-Tosyl-1H-pyrrol-2-yl)ethanone: Contains an ethanone moiety instead of a propanone moiety, which may affect its chemical properties and applications.
2,2-Dimethyl-1-(1H-indol-2-yl)propan-1-one: Features an indole ring instead of a pyrrole ring, leading to different biological activities and synthetic applications.
The uniqueness of 2,2-Dimethyl-1-(1-tosyl-1H-pyrrol-2-yl)propan-1-one lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
827024-01-1 |
|---|---|
Formule moléculaire |
C16H19NO3S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2,2-dimethyl-1-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]propan-1-one |
InChI |
InChI=1S/C16H19NO3S/c1-12-7-9-13(10-8-12)21(19,20)17-11-5-6-14(17)15(18)16(2,3)4/h5-11H,1-4H3 |
Clé InChI |
ABTOWUHEALSJPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


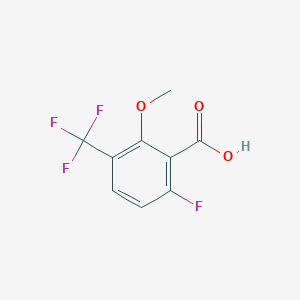
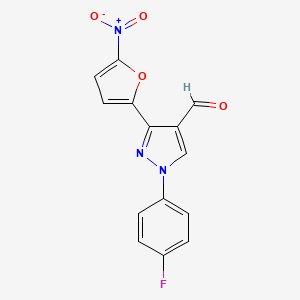
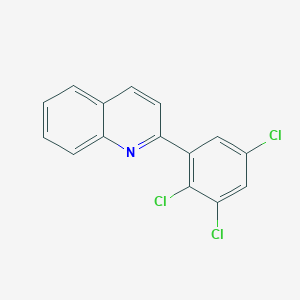
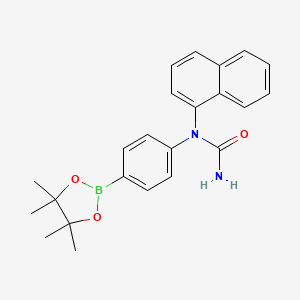
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
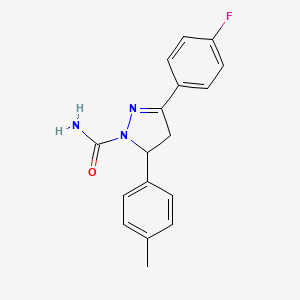
![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
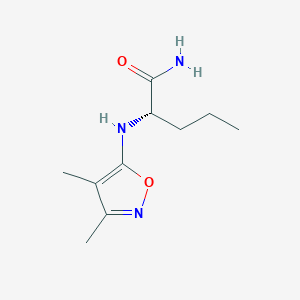
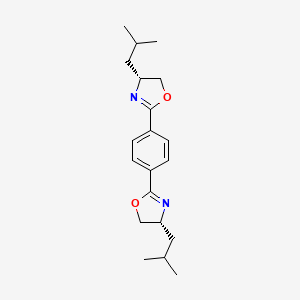
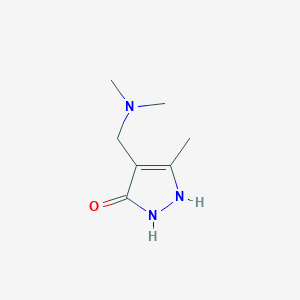

![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
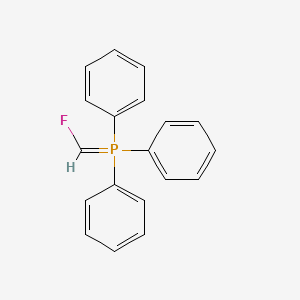
![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)
